molecular formula C16H9Cl2N3O5 B3869760 1-(3,4-dichlorophenyl)-4-(2-hydroxy-5-nitrobenzylidene)-3,5-pyrazolidinedione

1-(3,4-dichlorophenyl)-4-(2-hydroxy-5-nitrobenzylidene)-3,5-pyrazolidinedione

Cat. No. B3869760
M. Wt: 394.2 g/mol
InChI Key: CXWUJOWYOUFCBJ-IZZDOVSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dichlorophenyl)-4-(2-hydroxy-5-nitrobenzylidene)-3,5-pyrazolidinedione is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as "DNP" and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 1-(3,4-dichlorophenyl)-4-(2-hydroxy-5-nitrobenzylidene)-3,5-pyrazolidinedione is not fully understood. However, studies have suggested that this compound may exert its effects through the inhibition of enzymes involved in cellular metabolism and energy production.
Biochemical and Physiological Effects:
Studies have shown that 1-(3,4-dichlorophenyl)-4-(2-hydroxy-5-nitrobenzylidene)-3,5-pyrazolidinedione can induce apoptosis in cancer cells and inhibit the growth of various microorganisms. This compound has also been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(3,4-dichlorophenyl)-4-(2-hydroxy-5-nitrobenzylidene)-3,5-pyrazolidinedione in lab experiments is its potential as a fluorescent probe for detecting reactive oxygen species. However, this compound may have limitations in terms of its toxicity and potential side effects.

Future Directions

There are several future directions for the study of 1-(3,4-dichlorophenyl)-4-(2-hydroxy-5-nitrobenzylidene)-3,5-pyrazolidinedione. One potential direction is the further investigation of its mechanism of action and potential applications in the treatment of various diseases. Another direction is the development of new synthetic methods for producing this compound and its derivatives. Additionally, the use of this compound as a fluorescent probe for detecting reactive oxygen species may have potential applications in various fields, including environmental monitoring and biomedical research.

Scientific Research Applications

1-(3,4-dichlorophenyl)-4-(2-hydroxy-5-nitrobenzylidene)-3,5-pyrazolidinedione has been extensively studied for its potential applications in scientific research. This compound has been found to have antitumor, antimicrobial, and anti-inflammatory properties. It has also been studied for its potential use as a fluorescent probe for detecting reactive oxygen species.

properties

IUPAC Name

(4E)-1-(3,4-dichlorophenyl)-4-[(2-hydroxy-5-nitrophenyl)methylidene]pyrazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl2N3O5/c17-12-3-1-9(7-13(12)18)20-16(24)11(15(23)19-20)6-8-5-10(21(25)26)2-4-14(8)22/h1-7,22H,(H,19,23)/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXWUJOWYOUFCBJ-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C(=O)C(=CC3=C(C=CC(=C3)[N+](=O)[O-])O)C(=O)N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1N2C(=O)/C(=C/C3=C(C=CC(=C3)[N+](=O)[O-])O)/C(=O)N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl2N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4E)-1-(3,4-dichlorophenyl)-4-[(2-hydroxy-5-nitrophenyl)methylidene]pyrazolidine-3,5-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,4-dichlorophenyl)-4-(2-hydroxy-5-nitrobenzylidene)-3,5-pyrazolidinedione
Reactant of Route 2
1-(3,4-dichlorophenyl)-4-(2-hydroxy-5-nitrobenzylidene)-3,5-pyrazolidinedione
Reactant of Route 3
1-(3,4-dichlorophenyl)-4-(2-hydroxy-5-nitrobenzylidene)-3,5-pyrazolidinedione

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